benzazépines

Benzazepines are a class of heterocyclic organic compounds characterized by the presence of a benzene ring fused to an azepine moiety, typically featuring five-membered rings. They have diverse applications in medicinal chemistry and pharmaceuticals due to their unique structural features and pharmacological properties.

These drugs often exhibit potent biological activities, including analgesic, anti-inflammatory, and anticonvulsant effects. The distinct structural features of benzazepines enable them to interact with various receptors and ion channels, providing a wide range of therapeutic potentials. For instance, certain benzazepine derivatives have shown promising results in the treatment of neuropathic pain and epilepsy.

Research on benzazepines continues to explore their potential as lead compounds for developing new drugs targeting specific pathologies. Their development involves rigorous screening processes, including synthesis, structural optimization, and pharmacological evaluation to ensure safety and efficacy.

| Structure | Nom chimique | CAS | Le MF |

|---|---|---|---|

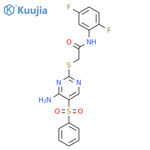

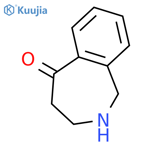

|

α-Isocrinamine | 485-58-5 | C17H19NO4 |

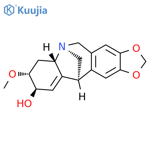

|

manthine | 606-51-9 | C18H21NO4 |

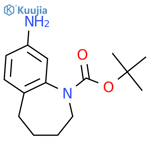

|

tert-Butyl 8-amino-2,3,4,5-tetrahydro-1H-benzo[b]azepine-1-carboxylate | 1260784-30-2 | C15H22N2O2 |

|

3,4-Dihydro-1H-benzo[c]azepin-5(2H)-one | 933691-90-8 | C10H11NO |

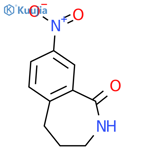

|

8-Nitro-2,3,4,5-tetrahydro-1H-benzo[c]azepin-1-one | 914201-24-4 | C10H10N2O3 |

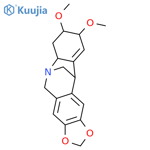

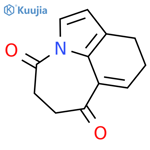

|

2,3,6,7-Tetrahydroazepino3,2,1-hiindole-1,4-dione | 73356-94-2 | C12H11NO2 |

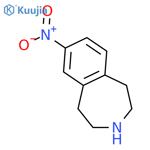

|

7-Nitro-2,3,4,5-tetrahydro-1H-benzo[D]azepine | 34583-83-0 | C10H12N2O2 |

|

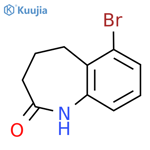

6-Bromo-2,3,4,5-tetrahydro-1h-1-benzazepin-2-one | 6729-30-2 | C10H10BrNO |

|

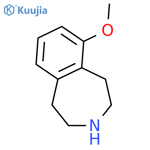

6-methoxy-2,3,4,5-tetrahydro-1H-3-benzazepine | 90047-53-3 | C11H15NO |

|

7-Methoxy-3-methyl-2,3,4,5-tetrahydro-1H-benzo[d]azepine | 76208-70-3 | C12H17NO |

Littérature connexe

-

Vijaya Prabhagar. M.,M. Praveen Kumar,Chisato Takahashi,Subrata Kundu,Tharangattu N. Narayanan,Deepak K. Pattanayak New J. Chem., 2019,43, 14313-14319

-

2. Borohydride intermediates pave the way for magnesium-catalysed enantioselective ketone reduction†Vladislav Vasilenko,Clemens K. Blasius,Hubert Wadepohl,Lutz H. Gade Chem. Commun., 2020,56, 1203-1206

-

Mireia Fernandez Ocaña,Hendrik Neubert,Anna Przyborowska,Richard Parker,Peter Bramley,John Halket,Raj Patel Analyst, 2004,129, 111-115

-

Roland C. Turnell-Ritson,Joshua S. Sapsford,Robert T. Cooper,Stella S. Lee,Tamás Földes,Patricia A. Hunt,Imre Pápai,Andrew E. Ashley Chem. Sci., 2018,9, 8716-8722

-

Kyu Man Youn,Dae Hyun Ahn,Gyeong Heon Kim,Durai Karthik,Ju Young Lee,Jang Hyuk Kwon New J. Chem., 2018,42, 5532-5539

Fournisseurs recommandés

-

Hubei Tianan Hongtai Biotechnology Co.,LtdFactory Trade Brand reagentsNature de l''entreprise: Private enterprises

-

Hefei Zhongkesai High tech Materials Technology Co., LtdFactory Trade Brand reagentsNature de l''entreprise: Private enterprises

-

江苏科伦多食品配料有限公司Factory Trade Brand reagentsNature de l''entreprise: Private enterprises

-

Shandong Feiyang Chemical Co., LtdFactory Trade Brand reagentsNature de l''entreprise: Private enterprises

-

Wuhan ChemNorm Biotech Co.,Ltd.Factory Trade Brand reagentsNature de l''entreprise: Private enterprises

Produits recommandés